

Application Note: HPLC-DAD Analysis of Quercetin 3-Caffeylrobinobioside

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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B15288762

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Abstract

This application note presents a proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the identification and quantification of **Quercetin 3-Caffeylrobinobioside**. As a specific validated method for this compound is not readily available in published literature, this protocol is based on established methods for the analysis of quercetin and its glycosides.[1][2][3][4] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and detection, along with typical method validation parameters as per ICH guidelines.[5][6][7] This method is intended for use by researchers, scientists, and drug development professionals for quality control and research purposes involving plant extracts, particularly from species such as *Callicarpa bodinieri*, where this compound may be present.

Disclaimer: This is a proposed analytical method and requires full validation by the end-user to ensure its suitability for the intended application.

Introduction

Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities.[4] Accurate and reliable quantification of individual flavonoids like **Quercetin 3-Caffeylrobinobioside** is essential for the standardization of herbal extracts, quality control of raw materials, and in pharmacokinetic and pharmacodynamic studies. HPLC coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of these compounds due to its

high resolution, sensitivity, and the ability to provide spectral information for peak identification.
[4][8]

Principle

The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **Quercetin 3-Caffeylrobinobioside** from other components in a sample matrix. A C18 column is used as the stationary phase, which retains nonpolar compounds more strongly. A mobile phase consisting of a gradient of acidified water and an organic solvent (acetonitrile) is used to elute the analytes. The acidic modifier (formic acid) helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups of the flavonoid.[9][10] The Diode-Array Detector (DAD) continuously records the UV-Vis spectrum of the eluent, allowing for the specific detection of **Quercetin 3-Caffeylrobinobioside** at its absorption maxima and an assessment of peak purity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocol

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
 - Analytical balance (0.01 mg sensitivity).
 - Ultrasonic bath.
 - Vortex mixer.
 - Centrifuge.
 - Syringe filters (0.45 µm, PTFE or nylon).
 - HPLC vials.

- Reagents and Materials:
 - **Quercetin 3-Caffeylrobinobioside** reference standard (purity ≥98%).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Formic acid (analytical grade).
 - Ultrapure water (18.2 MΩ·cm).
 - Plant material or extract containing **Quercetin 3-Caffeylrobinobioside**.

Sample Preparation (from Plant Material)

- **Drying and Grinding:** Dry the plant material (e.g., leaves of *Callicarpa bodinieri*) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.[\[11\]](#)
- **Extraction:** Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol.[\[10\]](#)[\[12\]](#)[\[13\]](#)
- **Ultrasonic Extraction:** Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[\[10\]](#)[\[12\]](#)
- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol.[\[14\]](#)
- **Final Filtration:** Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[\[1\]](#)[\[14\]](#)

Standard Solution Preparation

- Stock Solution: Accurately weigh 1.0 mg of **Quercetin 3-Caffeylrobinobioside** reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.
- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Proposed HPLC-DAD Chromatographic Conditions

The following conditions are proposed and should be optimized as necessary.

Parameter	Proposed Condition
HPLC Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10% B; 5-30 min: 10-40% B; 30-35 min: 40-10% B; 35-40 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	DAD, Monitoring at 255 nm and 355 nm. ^{[15][16]} ^[17] Spectra recorded from 200-600 nm.

Method Validation Parameters (Typical)

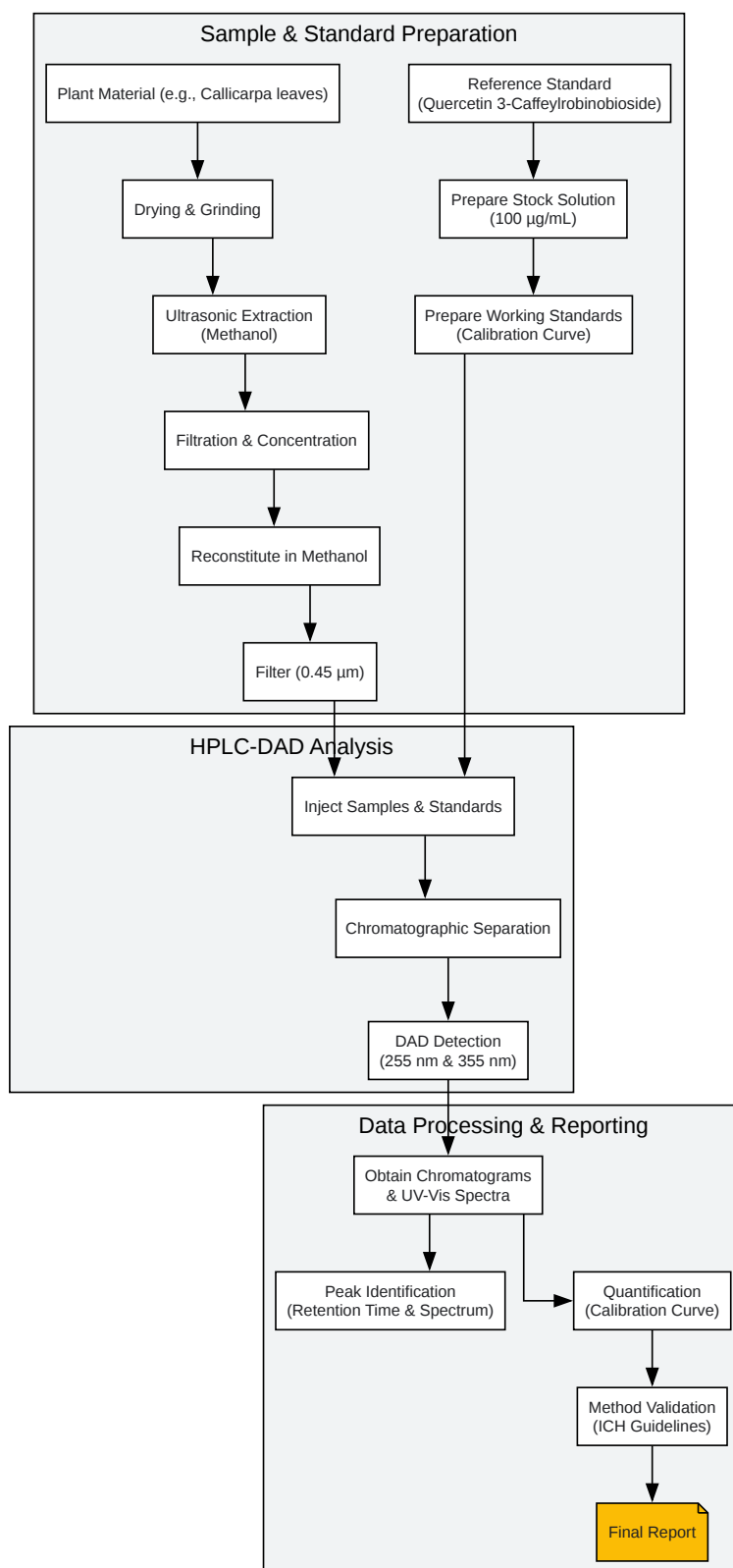
The proposed method should be validated according to ICH Q2(R1) guidelines.^{[5][6][18]} The table below summarizes the typical parameters and their acceptance criteria for the validation of an analytical method for phytochemicals.^{[9][19][20]}

Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.999
Range	Typically 80-120% of the expected sample concentration.
Accuracy (% Recovery)	98-102%
Precision (RSD%)	Intraday: $\leq 2\%$; Interday: $\leq 2\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1. To be determined experimentally.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1. To be determined experimentally.
Specificity	The peak for the analyte should be pure (as determined by DAD) and well-resolved from other peaks.
Robustness	Method should be unaffected by small, deliberate changes in parameters (e.g., pH, flow rate).

Data Presentation and Analysis

- Identification: The identification of **Quercetin 3-Caffeylrobinobioside** is confirmed by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of the certified reference standard.
- Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of **Quercetin 3-Caffeylrobinobioside** in the sample is determined using the regression equation from the calibration curve.

Visualizations



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Caption: Workflow for the HPLC-DAD analysis of **Quercetin 3-Caffeylrobinobioside**.

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